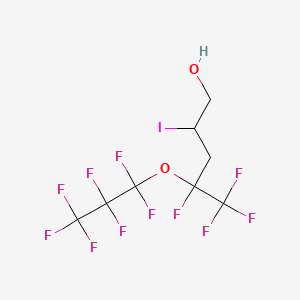

4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-Iodopentan-1-ol

Übersicht

Beschreibung

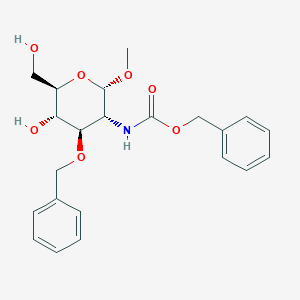

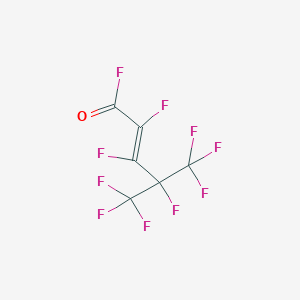

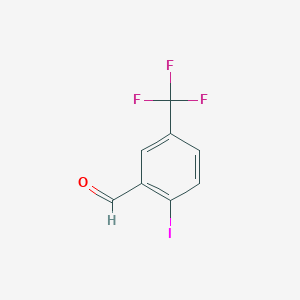

The compound “4,5,5,5-tetrafluoro-4-(heptafluoroprop-1-oxy)-2-iodopent-2-en-1-ol” is a chemical substance with the IUPAC name "4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopent-2-en-1-ol" . It is also known by the synonyms CTK8A1085 and AG-A-63919 .

Molecular Structure Analysis

The molecular formula of this compound is C8H4F11IO . It has an average mass of 326.107 Da and a monoisotopic mass of 326.016479 Da .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Intermediates :

- In a study by Föhlisch, Gehrlach, and Geywitz (1987), 2-Brom-3-pentanone reacted in tetrafluoro-1-propanol to form cycloadducts of oxallyl intermediate, indicating the potential use of similar fluoroalcohols in facilitating [4+3]-Cycloaddition reactions (Föhlisch, Gehrlach, & Geywitz, 1987).

Thermal Reactions of Epoxides :

- Polyfluoro-1,2-epoxy alkanes derived from oligomers of tetrafluoroethene were studied by Coe et al. (1985). Their pyrolysis led to the formation of various perfluorinated compounds, demonstrating the significance of fluorinated alcohols in thermal reactions (Coe, Sellars, Tatlow, Fielding, & Whittaker, 1985).

Extraction and Separation of Iron :

- Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III), highlighting the potential for using fluorinated alcohols in selective metal extraction processes (Gawali & Shinde, 1974).

Free Radical Additions :

- Fleming, Haszeldine, and Tipping (1973) examined the reactions of heptafluoro-2-iodopropane with various unsaturated compounds. Their findings could provide insight into the behavior of similar fluorinated alcohols in radical addition reactions (Fleming, Haszeldine, & Tipping, 1973).

Synthesis of Difluoromethylene-Containing Compounds :

- Yang et al. (2007) synthesized difluoromethylenated oxadiazole-containing compounds, demonstrating the utility of fluorinated alcohols in the synthesis of complex organic structures (Yang, Wang, Fang, Yang, Wu, & Shen, 2007).

Synthesis of Phthalocyanines :

- Kamiloğlu et al. (2018) synthesized novel phthalocyanines using a compound structurally related to fluorinated alcohols, indicating potential applications in electrochemical technologies (Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Vapor-Phase Dehydration :

- Sato et al. (2008) investigated the dehydration of 1,5-pentanediol over catalysts, leading to compounds like 4-penten-1-ol. This study suggests possible applications of fluorinated alcohols in catalysis and vapor-phase reactions (Sato, Takahashi, Yamamoto, Kaneko, & Inoue, 2008).

Synthesis of Bifunctional Reagents :

- Volkonskii, Kagramanova, and Mysov (2010) synthesized 3,3,4,4-tetrafluoro-4-iodobutylamine, a reagent potentially analogous in reactivity to the fluorinated alcohol , demonstrating its utility in ionic and radical reactions (Volkonskii, Kagramanova, & Mysov, 2010).

Synthesis of Tetrafluoroethylenated Compounds :

- Hagiwara and Fuchikami (1997) explored the reaction of 1,2-bis(dimethylphenylsilyl)tetrafluoroethane with benzaldehyde, highlighting potential applications in the synthesis of fluorinated compounds (Hagiwara & Fuchikami, 1997).

Carbohydrate Model Reactions :

- Edward, Morand, and Puskas (1961) studied 4-oxa-5α-cholestan-3α-ol as a carbohydrate model, indicating the relevance of fluorinated alcohols in modeling and studying carbohydrate chemistry (Edward, Morand, & Puskas, 1961).

Eigenschaften

IUPAC Name |

4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F11IO2/c9-4(6(12,13)14,1-3(20)2-21)22-8(18,19)5(10,11)7(15,16)17/h3,21H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYLJFSUYIBRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)